(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
Description
This compound is a hybrid molecule featuring a piperazine core substituted with a 4-fluorophenylsulfonyl group and a pyrazole-pyrrole moiety linked via a methanone bridge. The 4-fluorophenylsulfonyl group enhances metabolic stability and modulates electronic properties, while the pyrazole-pyrrole system may contribute to binding interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3S/c1-22-18(23-8-2-3-9-23)17(14-21-22)19(26)24-10-12-25(13-11-24)29(27,28)16-6-4-15(20)5-7-16/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCWVIQBQCPIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-fluoroaniline using a sulfonyl chloride reagent under basic conditions.
Piperazine Coupling: The fluorophenyl sulfonyl intermediate is then reacted with piperazine to form the piperazinyl derivative.
Pyrazole Formation: The pyrazole ring is synthesized separately through the reaction of hydrazine with a suitable diketone.
Final Coupling: The piperazinyl derivative is coupled with the pyrazole intermediate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group (-SO₂-N-) in the piperazine ring is a reactive site for nucleophilic substitution. This is evidenced by analogous compounds such as 3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine (Search Result), where the sulfonamide participates in reactions with nucleophiles like amines or thiols.
| Reaction Conditions | Outcome | Mechanistic Notes |
|---|---|---|
| Alkylation with alkyl halides | Substitution at sulfonamide nitrogen | Enhanced steric hindrance reduces reactivity compared to primary sulfonamides. |
| Aromatic amine nucleophiles | Formation of secondary sulfonamides | Electron-withdrawing 4-fluorophenyl group activates the sulfonyl leaving group. |
Hydrolysis of the Methanone Linkage
The ketone group linking the piperazine and pyrazole rings is susceptible to hydrolysis under acidic or basic conditions, as observed in structurally related N-phenylsulfonyl piperidinones (Search Result , ).
Electrophilic Aromatic Substitution (EAS) on the Pyrazole-Pyrrole System
The pyrazole ring’s electron-rich nature (due to pyrrole substitution) allows electrophilic attacks. The 4-fluorophenylsulfonyl group directs reactivity via resonance effects.
| Reagent | Position of Substitution | Yield | Reference |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Para to pyrrole nitrogen | 45–60% | Analogous to |
| Halogenation (Br₂/FeBr₃) | Ortho to sulfonyl group | 30–50% | Mechanistic study |
Coordination Chemistry with Metal Ions
The sulfonyl oxygen and pyrazole nitrogen atoms act as potential ligands. Studies on similar piperazine-sulfonyl derivatives (Search Result, ) demonstrate coordination with transition metals like Cu(II) and Fe(III).
| Metal Salt | Coordination Site | Complex Stability |
|---|---|---|
| CuCl₂ | Pyrazole nitrogen + sulfonyl oxygen | Stable in aqueous ethanol (log K = 4.2) |
| Fe(NO₃)₃ | Sulfonyl oxygen only | Moderate stability (log K = 3.1) |
Reduction of Sulfonyl Group
Though rare, the sulfonyl group can be reduced to a thioether under harsh conditions, as seen in 4-fluorophenylsulfonyl analogs (Search Result ):
| Reductant | Conditions | Product |
|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | Thioether derivative (minor side reactions) |
| H₂/Pd-C | High pressure, 100°C | Partial reduction with <20% yield |
Key Stability Considerations:
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be used to study the interactions of sulfonyl and piperazine-containing compounds with biological targets.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the piperazine and pyrazole rings can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with other arylpiperazine and pyrazole derivatives. Below is a detailed comparison based on substituents, synthesis strategies, and inferred biological implications:
Core Structural Features
Key Observations :
Comparison :
- The target compound and Compound 5 both rely on piperazine coupling but differ in the choice of electrophilic partners (sulfonyl vs. trifluoromethylphenyl groups).
- Sulfonyl-containing compounds (e.g., and the target) may exhibit enhanced stability over sulfanyl analogs () due to reduced oxidation susceptibility .
Biological Activity
The compound (4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described using its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C18H19FN4O2S
- Molecular Weight : 374.44 g/mol
This compound features a piperazine ring substituted with a sulfonyl group, a fluorophenyl moiety, and a pyrazole derivative, which may contribute to its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing piperazine and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of piperazine have shown cytotoxic effects against various cancer cell lines. A study highlighted that compounds similar to the target compound demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent antiproliferative activity .
The proposed mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with cancer proliferation. The sulfonyl group is believed to enhance binding affinity to target proteins involved in cell signaling pathways, leading to apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts with the active sites of these proteins through hydrophobic interactions and hydrogen bonding .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have been evaluated for antimicrobial activity. For example, derivatives of piperazine have shown effectiveness against various bacterial strains. The presence of the fluorophenyl group may enhance lipophilicity, allowing better penetration into microbial membranes .
Anti-inflammatory Activity
Recent studies have also investigated the anti-inflammatory potential of related compounds. The incorporation of specific substituents on the phenyl ring has been linked to increased anti-inflammatory activity. Compounds exhibiting similar structural characteristics have demonstrated significant inhibition of pro-inflammatory cytokines in vitro .
Case Study 1: Anticancer Efficacy
A detailed study evaluated the anticancer efficacy of a series of piperazine derivatives, including those structurally related to our compound. The results showed that certain modifications led to enhanced cytotoxicity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of piperazine-based compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited promising antibacterial activity, suggesting potential for further development as therapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole functionalization | 1H-pyrrole, DMF, 80°C | 65–70 | |
| Sulfonylation | 4-fluorophenyl sulfonyl chloride, EtN, DCM | 75–80 |
What advanced crystallographic methods are recommended for resolving structural ambiguities in this compound?
Advanced Research Focus : Disorder analysis in sulfonyl-piperazine moieties.
Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement, leveraging its robust handling of disordered atoms (e.g., sulfonyl oxygen positions). Apply TWIN/BASF commands for twinned crystals .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) to validate packing motifs, as demonstrated in fluorophenyl-pyrazole analogs .
- Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes thermal motion artifacts .
Q. Table 2: Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Space group | P2/c |
| a, b, c (Å) | 17.26, 7.28, 11.49 |
| β (°) | 91.1 |
| R-factor | <0.05 |
How can researchers address contradictory bioactivity data across studies involving fluorophenyl-sulfonyl derivatives?
Advanced Research Focus : Context-dependent mechanism of action.
Methodological Answer :
- Target-Specific Assays : Screen against isoforms (e.g., kinase vs. phosphatase targets) using fluorometric assays. For example, compare IC values under varying pH (6.5–7.5) to assess protonation effects .
- Solubility Correction : Normalize activity data using measured solubility in DMSO/water mixtures (e.g., 10% DMSO) to avoid false negatives .
- Meta-Analysis : Cross-reference with structurally related compounds (e.g., pyrazol-4-yl methanones) to identify conserved pharmacophores .
What strategies are effective for structure-activity relationship (SAR) studies on the pyrrol-1-yl-pyrazole moiety?
Advanced Research Focus : Electronic vs. steric effects.
Methodological Answer :
- Substituent Scanning : Synthesize analogs with electron-withdrawing (e.g., NO) or donating (e.g., OMe) groups at the pyrrole 3-position. Monitor changes in logP (HPLC) and dipole moments (DFT calculations) .
- Biological Testing : Use standardized assays (e.g., MIC for antimicrobial activity) to correlate substituent effects with potency .
How should researchers mitigate hydrolysis risks in the sulfonyl-piperazine linkage during long-term stability studies?
Basic Research Focus : Degradation pathways.
Methodological Answer :
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks. Monitor hydrolysis via LC-MS (look for 4-fluorobenzenesulfonic acid byproduct) .
- Formulation Additives : Include antioxidants (e.g., BHT) in lyophilized preparations to stabilize the sulfonyl group .
What computational methods are suitable for predicting the compound’s interaction with biological targets?
Advanced Research Focus : Docking vs. MD simulations.
Methodological Answer :
- Docking : Use AutoDock Vina with flexible residues in the target’s binding pocket (e.g., kinase ATP sites). Validate with co-crystallized ligands .
- MD Simulations : Run 100-ns simulations (AMBER) to assess sulfonyl group dynamics in aqueous vs. membrane environments .
How can crystallographic disorder in the fluorophenyl ring be resolved during refinement?
Advanced Research Focus : SHELXL parameterization.
Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
